2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H19NO4S and a molecular weight of 357.423 g/mol . It is known for its unique structure, which includes an oxazole ring substituted with a methyl and phenyl group, and an ethyl chain linked to a methylbenzenesulfonate group .
Preparation Methods
The synthesis of 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(5-Methyl-2-phenyloxazol-4-yl)ethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methyl group on the oxazole ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonate and oxazole functional groups . These interactions can modulate the activity of the target molecules, leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
2-(5-Methyl-2-phenyloxazol-4-yl)ethanol: This compound lacks the sulfonate group and has different reactivity and applications.
4-Methylbenzenesulfonic acid: This compound lacks the oxazole ring and has different chemical properties and uses.
2-Phenyl-5-methyloxazole: This compound lacks the ethyl and sulfonate groups and has different reactivity and applications.
The uniqueness of this compound lies in its combination of an oxazole ring with a sulfonate group, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-8-10-17(11-9-14)25(21,22)23-13-12-18-15(2)24-19(20-18)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNITQXBLBMGSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C(OC(=N2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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